

# (R)-Pyrrolidin-3-ylmethanol hydrochloride

## physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (R)-Pyrrolidin-3-ylmethanol  
hydrochloride

Cat. No.: B582443

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An In-Depth Technical Guide to the Physical Properties of **(R)-Pyrrolidin-3-ylmethanol Hydrochloride**

## Abstract

**(R)-Pyrrolidin-3-ylmethanol hydrochloride** (CAS No: 1227157-98-3) is a pivotal chiral building block in modern medicinal chemistry and drug development.<sup>[1]</sup> Its stereochemically defined structure, featuring a pyrrolidine ring with a hydroxymethyl group, makes it an essential intermediate for synthesizing complex, high-value pharmaceutical agents. This technical guide provides a comprehensive examination of the core physical, chemical, and spectroscopic properties of **(R)-Pyrrolidin-3-ylmethanol hydrochloride**. Authored from the perspective of a senior application scientist, this document synthesizes publicly available data with practical, field-proven insights into its characterization and handling. It is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to leverage this compound's full potential while ensuring safety and experimental integrity.

## Core Compound Identity and Significance

### Chemical and Structural Identity

**(R)-Pyrrolidin-3-ylmethanol hydrochloride** is the hydrochloride salt of the (R)-enantiomer of 3-hydroxymethylpyrrolidine. The presence of the chiral center at the C3 position is critical to its

utility in asymmetric synthesis. The hydrochloride form enhances the compound's stability and often improves its handling characteristics and aqueous solubility compared to the free base.<sup>[1]</sup>

Identifier	Value	Source
Chemical Name	(R)-Pyrrolidin-3-ylmethanol hydrochloride	<sup>[2]</sup> <sup>[3]</sup>
CAS Number	1227157-98-3	<sup>[2]</sup> <sup>[3]</sup>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClNO	<sup>[1]</sup> <sup>[2]</sup> <sup>[4]</sup>
Molecular Weight	137.61 g/mol	<sup>[1]</sup> <sup>[2]</sup> <sup>[4]</sup>
SMILES	<chem>OC[C@H]1CNCC1.[H]Cl</chem>	<sup>[2]</sup>
InChIKey	QOTUIIJRVXKSJU-RXMQYKEDSA-N (Free Base)	<sup>[5]</sup> <sup>[6]</sup>

## Significance in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving selective binding to biological targets, thereby enhancing therapeutic efficacy and reducing off-target side effects. This compound serves as a key precursor in the synthesis of novel therapeutics, including enzyme inhibitors and central nervous system agents.<sup>[1]</sup><sup>[7]</sup> Its bifunctional nature—containing both a secondary amine and a primary alcohol—allows for diverse chemical modifications.<sup>[1]</sup>

## Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for successful experimental design, from reaction setup to final formulation.

## Summary of Physical Properties

Property	Value / Description	Rationale and Scientific Insight
Appearance	Off-white to pale beige solid.	The appearance is consistent with its enantiomer, (S)-Pyrrolidin-3-ylmethanol hydrochloride.[1] Color may vary slightly based on purity and residual solvents.
Melting Point	174-176 °C (for the (S)-enantiomer)	The hydrochloride salt form demonstrates enhanced thermal stability due to strong ionic interactions in the crystal lattice.[1] The free base is a liquid with a boiling point of approximately 176 °C.[5][8][9]
Solubility	Slightly soluble in water; enhanced solubility in methanol and DMSO.	The free base is only slightly soluble in water.[5][8] As a hydrochloride salt, aqueous solubility is improved, though it remains a small, relatively nonpolar molecule.[1] Its solubility in polar organic solvents like methanol and DMSO is a key advantage for its use in organic synthesis.[1]
Hygroscopicity	Hygroscopic.	The salt nature of the compound makes it prone to absorbing moisture from the atmosphere.[1] This necessitates careful handling and storage under inert, dry conditions to ensure accurate weighing and prevent degradation.

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pKa (Predicted)	14.93 ± 0.10 (for the hydroxyl group of the free base)	This predicted value refers to the acidity of the alcohol proton. <sup>[5]</sup> More relevant for formulation is the pKa of the protonated pyrrolidine nitrogen, which is expected to be in the range of 9-11, making it a weak acid that will remain protonated in most physiological and acidic conditions.
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## Spectroscopic and Analytical Profile

Spectroscopic analysis is a cornerstone of chemical verification, ensuring the identity, purity, and structural integrity of the material.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the hydroxymethyl protons (CH<sub>2</sub>OH), the methine proton at the chiral center (CH), and the four non-equivalent protons on the pyrrolidine ring. The N-H proton of the ammonium salt will likely appear as a broad singlet.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms in the molecule, providing confirmation of the carbon skeleton.

### Infrared (IR) Spectroscopy

IR analysis is invaluable for confirming the presence of key functional groups. For the related (S)-enantiomer, characteristic absorption bands confirm its structure.<sup>[1]</sup>

- O-H Stretch: A broad absorption band in the 3200-3600 cm<sup>-1</sup> region, indicative of the hydroxyl group.<sup>[1]</sup>
- N-H<sup>+</sup> Stretch: A broad, strong band typically in the 2400-3200 cm<sup>-1</sup> range, characteristic of the secondary ammonium salt.

- C-H Stretch: Signals just below 3000  $\text{cm}^{-1}$ .
- C-O Stretch: A strong band around 1050-1150  $\text{cm}^{-1}$ .

## Chiral Analysis

As a stereochemically defined compound, confirming its enantiomeric purity is critical.

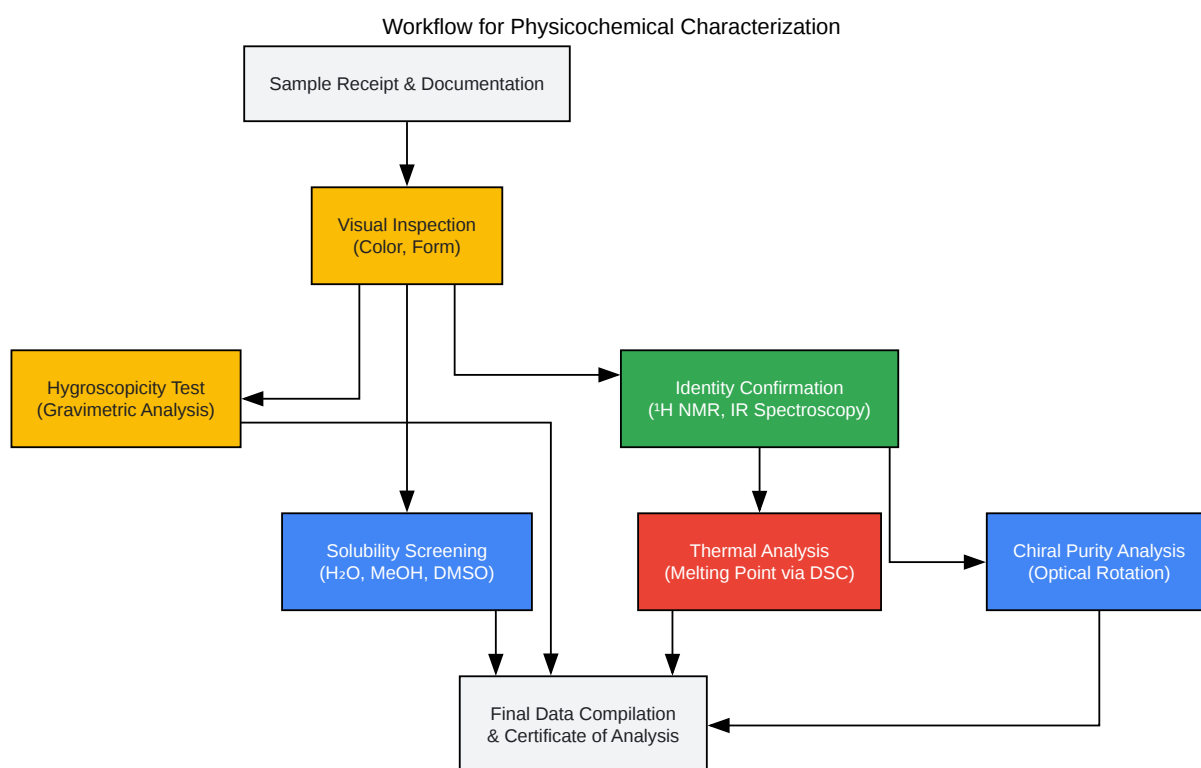
- Optical Rotation: Measurement of the specific rotation using polarimetry is the most direct method to distinguish between the (R) and (S) enantiomers and to quantify enantiomeric excess.<sup>[1]</sup>
- Chiral Chromatography (HPLC/GC): Using a chiral stationary phase can separate the enantiomers, providing a highly accurate measure of enantiomeric purity.

## Experimental Protocols for Property Determination

The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.

## Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a newly received batch of **(R)-Pyrrolidin-3-ylmethanol hydrochloride**.



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Caption: Logical workflow for the characterization of (R)-Pyrrolidin-3-ylmethanol HCl.

## Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

- **Expertise & Causality:** DSC is chosen over a traditional melting point apparatus because it provides a complete thermal profile, including the onset of melting, peak temperature, and enthalpy of fusion. The sharpness of the melting peak is also a strong indicator of purity; impurities typically cause peak broadening and a depression of the melting point.

- Methodology:
  - Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a high-purity indium standard.
  - Sample Preparation: In a dry nitrogen glovebox (due to hygroscopicity), accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
  - Thermal Program: Place both pans into the DSC cell. Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen purge.
  - Data Analysis: Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting. The onset temperature is typically reported as the melting point.

## Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

- Expertise & Causality: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. It is crucial to ensure the system has reached equilibrium, as kinetic solubility measurements can be misleading. The pH of the final solution must be measured, as it significantly impacts the solubility of ionizable compounds.
- Methodology:
  - Preparation: Add an excess amount of **(R)-Pyrrolidin-3-ylmethanol hydrochloride** to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.
  - Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
  - Phase Separation: Allow the vial to stand undisturbed for at least 2 hours for the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
  - Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

- Quantification: Dilute the filtrate to an appropriate concentration and quantify the amount of dissolved compound using a suitable analytical technique, such as HPLC-UV or a calibrated NMR with an internal standard.
- Reporting: Express the solubility in mg/mL or mol/L and report the final pH of the saturated solution.

## Safe Handling and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.

- Hazard Identification: The free base is known to cause skin, eye, and respiratory irritation.[6][9][10] The hydrochloride salt should be handled with similar precautions. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
- Handling: All handling should be performed in a well-ventilated chemical fume hood.[11] Avoid generating dust. Due to its hygroscopic nature, minimize exposure to ambient air.[1]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12] It should be kept in a cool, dry place, away from incompatible substances like strong oxidizing agents.[12]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

## Conclusion

**(R)-Pyrrolidin-3-ylmethanol hydrochloride** is a high-value chiral intermediate whose properties must be well-understood for its effective and safe use. This guide has detailed its key physical characteristics, from its solid-state properties and solubility to its spectroscopic signature. By employing the robust characterization workflows and handling protocols described herein, researchers and drug development professionals can ensure the quality and integrity of their work, paving the way for the successful synthesis of next-generation pharmaceuticals.



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